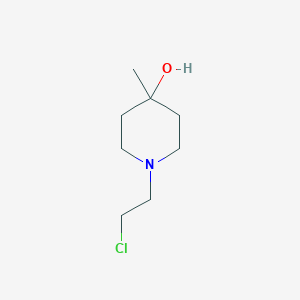

1-(2-Chloroethyl)-4-methylpiperidin-4-ol

Description

Historical Context and Initial Discovery within Organic Synthesis Research

The precise historical moment of the initial discovery and synthesis of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol is not prominently documented in seminal publications, suggesting its emergence as a crucial, yet perhaps unassuming, building block in more extensive synthetic endeavors. Its synthesis is conceptually rooted in established methodologies of piperidine (B6355638) chemistry. The construction of the core 4-methylpiperidin-4-ol structure can be achieved through the reaction of a suitable piperidone precursor with an organometallic reagent, such as a methyl Grignard reagent. Subsequent N-alkylation with a 2-chloroethyl group, typically via reaction with 1-bromo-2-chloroethane or a similar electrophile, would yield the final compound. While specific patents may detail its preparation as an intermediate in the synthesis of targeted pharmaceutical agents, its initial academic description is likely embedded within synthetic chemistry literature focusing on the broader applications of N-alkylation and piperidine functionalization.

The Piperidine Scaffold: A Pillar in Chemical Biology and Material Science

The piperidine ring, the structural cornerstone of this compound, is a "privileged scaffold" in chemical biology. researchgate.netijnrd.org This designation stems from its frequent appearance in a vast array of bioactive natural products and synthetic molecules, attributable to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations. researchgate.netijnrd.org In a non-clinical context, the piperidine moiety is instrumental in the design of molecular probes and tool compounds to investigate biological processes. Its basic nitrogen atom can engage in crucial hydrogen bonding interactions, and the conformational rigidity of the ring allows for the precise spatial orientation of appended functional groups, which is critical for specific binding to biological macromolecules.

In the realm of material science, the piperidine scaffold is increasingly being incorporated into the design of functional polymers and materials. Polymer-bound piperidine derivatives serve as effective catalysts and scavengers in organic synthesis, simplifying purification processes. alfachemic.comsigmaaldrich.com The incorporation of piperidine units into polymer backbones can influence material properties such as solubility, thermal stability, and ion conductivity. For instance, piperidine-containing polymers have been explored for applications in gas separation membranes and as components of solid polymer electrolytes. The ability to functionalize the piperidine ring at various positions allows for the fine-tuning of material characteristics for specific non-clinical applications. For example, piperidine-based bioactive films have been prepared with potential applications in various fields. nih.gov

A Closer Look at Structure and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the tertiary amine within the piperidine ring, the tertiary alcohol at the 4-position, and the primary alkyl chloride on the N-ethyl substituent.

Structural Features:

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents—the methyl group and the hydroxyl group at the 4-position, and the 2-chloroethyl group at the nitrogen—will occupy either axial or equatorial positions. The preferred conformation would place the bulkier groups in the equatorial position to reduce 1,3-diaxial interactions. The presence of the tertiary alcohol and the N-substituent significantly influences the ring's conformational dynamics and its interaction with other molecules.

Chemical Reactivity:

The reactivity of this compound is multifaceted:

N-(2-Chloroethyl) Moiety: The primary alkyl chloride is a reactive electrophilic site susceptible to nucleophilic substitution. This allows for the facile introduction of a wide range of functional groups by reaction with various nucleophiles, making it a versatile intermediate for elaborating more complex molecular architectures. The nitrogen atom can participate in an intramolecular cyclization to form a reactive aziridinium (B1262131) ion, which is a potent electrophile. alfachemic.com

Tertiary Alcohol: The hydroxyl group can undergo reactions typical of tertiary alcohols, such as dehydration under acidic conditions to form an alkene. It can also be a site for derivatization, for instance, through etherification or esterification, although these reactions can be sterically hindered.

Tertiary Amine: The piperidine nitrogen is basic and can be protonated to form a piperidinium (B107235) salt. It also possesses nucleophilic character, although its reactivity is tempered by steric hindrance from the substituents.

Below is a table summarizing some of the key physicochemical properties of the core structures.

| Property | 4-Methylpiperidin-4-ol | N-(2-Chloroethyl)piperidine |

| Molecular Formula | C6H13NO | C7H14ClN |

| Molecular Weight | 115.17 g/mol | 147.65 g/mol |

| Boiling Point | Not available | Approx. 190-192 °C |

| Melting Point | Not available | Not available |

| General Reactivity | Nucleophilic nitrogen | Electrophilic chloroethyl |

Research Trajectories and Academic Interest (Excluding Clinical Development)

The academic interest in this compound, outside of its role as a precursor in drug development, appears to be focused on its utility as a versatile synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic amine (after potential dealkylation or as the parent piperidine) and an electrophilic chloroethyl group, makes it a valuable tool for constructing more complex heterocyclic systems.

Research trajectories involving this compound or structurally similar ones include:

Combinatorial Chemistry: The reactive chloroethyl group is well-suited for parallel synthesis, allowing for the rapid generation of libraries of piperidine-containing compounds for screening in chemical biology applications. These libraries can be used to identify novel molecular probes for studying protein function or cellular pathways.

Development of Novel Scaffolds: Organic chemists may utilize this compound as a starting material for the synthesis of novel, more complex heterocyclic scaffolds. The piperidine ring can serve as a rigid framework upon which to build additional rings and functional groups, leading to the discovery of new chemical entities with unique properties.

Material Science Precursors: As the interest in functional polymers grows, small molecules like this compound could be explored as monomers or modifying agents for the synthesis of new materials with tailored properties for non-clinical applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16ClNO |

|---|---|

Molecular Weight |

177.67 g/mol |

IUPAC Name |

1-(2-chloroethyl)-4-methylpiperidin-4-ol |

InChI |

InChI=1S/C8H16ClNO/c1-8(11)2-5-10(6-3-8)7-4-9/h11H,2-7H2,1H3 |

InChI Key |

GPDNTZMFIHXNPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)CCCl)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 2 Chloroethyl 4 Methylpiperidin 4 Ol

Classical Synthetic Approaches to the Piperidine (B6355638) Core and Related Compounds

The construction of the 4-methylpiperidin-4-ol core is central to the synthesis of the target compound. Classical approaches typically involve the initial formation of a 4-piperidone ring, which then serves as a versatile intermediate for further functionalization at the C-4 position.

A predominant classical route for the synthesis of 4-piperidones is the Dieckmann condensation. dtic.milwikipedia.org This multi-step procedure begins with the double Michael addition of a primary amine to two equivalents of an alkyl acrylate, such as methyl or ethyl acrylate. The resulting N,N-bis(alkoxycarbonylethyl)amine is then subjected to an intramolecular base-catalyzed cyclization, the Dieckmann condensation, to form a 3-alkoxycarbonyl-4-piperidone. wikipedia.orgtandfonline.comorganic-chemistry.org The final step involves the hydrolysis and decarboxylation of this β-keto ester, typically under harsh acidic conditions, to yield the desired N-substituted-4-piperidone. tandfonline.com

Once the 4-piperidone intermediate is secured, the tertiary alcohol at the C-4 position can be installed via a Grignard reaction. organic-chemistry.orgyoutube.compearson.com The addition of a methylmagnesium halide (e.g., methylmagnesium bromide) to the ketone carbonyl of the 4-piperidone, followed by an aqueous workup, yields the 4-methyl-4-hydroxy functionality. youtube.comyoutube.com The synthesis of the final target compound would then require the N-alkylation of the resulting 4-methylpiperidin-4-ol with a suitable 2-chloroethylating agent. researchgate.net

| Route | Key Steps | Starting Materials | Intermediate | Reference |

| Dieckmann Condensation | 1. Double Michael Addition2. Intramolecular Cyclization3. Hydrolysis & Decarboxylation | Primary Amine, Alkyl Acrylate | N-substituted-4-piperidone | dtic.miltandfonline.com |

| Grignard Reaction | Nucleophilic addition to ketone | N-substituted-4-piperidone, Methylmagnesium halide | N-substituted-4-methylpiperidin-4-ol | organic-chemistry.orgpearson.com |

| N-Alkylation | Nucleophilic substitution | 4-methylpiperidin-4-ol, 2-chloroethylating agent | 1-(2-Chloroethyl)-4-methylpiperidin-4-ol | researchgate.netchemicalforums.com |

Table 1: Overview of a Classical Synthetic Pathway

Advantages and Disadvantages of Established Routes

The classical Dieckmann condensation route to the piperidone core offers several advantages. It utilizes simple, commercially available, and relatively inexpensive starting materials. tandfonline.com The methodology is well-established and has been extensively documented in chemical literature, providing a reliable, albeit lengthy, pathway to the key 4-piperidone intermediate.

Challenges in Selectivity and Yield Optimization

Optimizing the yield of the Dieckmann condensation presents a major challenge. The reaction is highly sensitive to several parameters, including the choice of base, solvent, temperature, and reactant concentration. tandfonline.com To suppress intermolecular side reactions and favor the intramolecular cyclization, high-dilution techniques are often required, which can be inconvenient for large-scale production. The workup procedure must also be carefully managed to prevent the retro-Dieckmann reaction, as the addition of water and acidification can be exothermic and promote ring cleavage. tandfonline.com

While stereoselectivity at the C-4 position is not a concern for the achiral target compound, classical methods like the Grignard reaction offer little to no stereocontrol, which would be a significant limitation in the synthesis of more complex, chiral piperidine derivatives. The primary challenge in this classical framework is achieving high yields and throughput across the multiple synthetic steps required to assemble the final molecule.

Novel and Convergent Synthetic Strategies for the Compound

Modern organic synthesis has seen the development of more efficient and elegant strategies for constructing complex heterocyclic scaffolds. These novel approaches prioritize step- and atom-economy and offer advanced control over selectivity.

Multicomponent Reaction (MCR) Approaches for Piperidine Ring Formation

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation to form a complex product, represent a powerful strategy for the rapid construction of the piperidine ring. nih.gov Various MCRs have been developed for the synthesis of highly functionalized piperidines, often proceeding through an enamine-initiated pathway. nih.gov For example, the Hantzsch dihydropyridine synthesis is a pseudo four-component reaction between an aldehyde, two equivalents of a β-keto ester, and ammonia, which could provide a precursor that is subsequently reduced to the piperidine ring. nih.gov

Enantioselective and Diastereoselective Synthesis of Piperidine Derivatives

Although the target molecule is achiral, the principles of stereoselective synthesis are crucial for the broader class of piperidine derivatives and highlight the capabilities of modern synthetic methods. Significant progress has been made in the diastereoselective and enantioselective synthesis of substituted piperidines. nih.gov

For instance, the aza-Prins cyclization has emerged as a powerful tool for the highly diastereoselective synthesis of cis-4-hydroxypiperidines. rsc.org This method allows for the construction of piperidine rings with substituents at the C2 and C4 positions. Similarly, Cu(I)-catalyzed reductive aldol cyclizations have been employed to prepare 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov These methodologies provide precise control over the relative stereochemistry of substituents on the piperidine ring, a critical aspect in the synthesis of many biologically active molecules.

Strategies for Stereocontrol at the C-4 Position

Achieving stereocontrol at a quaternary center, such as the C-4 position of the target molecule's core, is a formidable challenge in organic synthesis. Modern strategies have been developed to address this. The aza-Prins cyclization, for example, can be utilized to access C4-substituted piperidines that bear a tetrasubstituted carbon stereocenter. rsc.org This demonstrates the potential to construct the C-4 quaternary alcohol with a defined, albeit in this case relative, stereochemistry.

Other advanced methods include substrate-directed reactions where existing stereocenters on a precursor guide the stereochemical outcome of a subsequent transformation. For example, the stereoselective addition of organometallic reagents to a chiral 4-piperidone derivative can lead to the formation of a specific diastereomer of the tertiary alcohol. While not directly applicable to the synthesis of an achiral final product, these strategies showcase the sophisticated level of control that can be exerted over the piperidine scaffold, enabling the synthesis of complex stereoisomers that are inaccessible through classical routes.

| Method | Description | Potential Application | Key Advantages | Reference |

| Multicomponent Reactions (MCRs) | One-pot synthesis combining ≥3 starting materials. | Rapid assembly of a functionalized piperidine or piperidone core. | High step- and atom-economy, reduced waste, increased efficiency. | nih.gov |

| Aza-Prins Cyclization | Diastereoselective cyclization of homoallylic amines and carbonyls. | Stereocontrolled synthesis of cis-4-hydroxypiperidines with a C4 quaternary center. | High diastereoselectivity, creation of quaternary centers. | rsc.org |

| Reductive Aldol Cyclization | Cu(I)-catalyzed cyclization of unsaturated amides with ketones. | Diastereoselective synthesis of 4-hydroxypiperidin-2-one precursors. | High diastereoselectivity. | nih.gov |

Table 2: Summary of Novel Synthetic Strategies

Optimization of Reaction Conditions for Enhanced Efficiency and Purity

The optimization of the synthesis of this compound is crucial for maximizing yield, minimizing impurities, and ensuring a reproducible process. Key parameters for optimization include the choice of catalyst, solvent, and reaction temperature.

Catalyst Development and Screening for Specific Transformations

The N-alkylation of a secondary amine like 4-methylpiperidin-4-ol with an alkyl halide is a nucleophilic substitution reaction. While it can proceed without a catalyst, catalysts or specific reagents are often employed to enhance reaction rates and selectivity.

Base Catalysis : The reaction generates an acid (HBr, if 1-bromo-2-chloroethane is used) which protonates the starting amine, rendering it non-nucleophilic. Therefore, a base is essential to neutralize the acid and regenerate the free amine. Screening different bases is a primary optimization step. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice of base can impact reaction rate and the formation of byproducts. researchgate.netchemicalforums.com

Phase-Transfer Catalysts (PTC) : If the reaction is performed in a biphasic system (e.g., an organic solvent and an aqueous solution of a base), a phase-transfer catalyst like a quaternary ammonium (B1175870) salt can significantly accelerate the reaction. The PTC facilitates the transfer of the base or the amine nucleophile into the organic phase where the alkyl halide resides.

Heterogeneous Catalysts : For more sustainable processes, solid-supported catalysts are explored. For instance, mixed oxides such as Al₂O₃–OK have been shown to effectively catalyze the N-alkylation of amines with alkyl halides at room temperature in solvents like acetonitrile (B52724). amazonaws.comresearchgate.net These catalysts offer the advantage of easy separation from the reaction mixture, simplifying purification and allowing for catalyst recycling. amazonaws.comresearchgate.net

Screening would involve running the reaction with different catalyst systems to identify the one that provides the highest conversion of the starting material and the lowest level of impurities, such as the quaternary ammonium salt formed from over-alkylation. researchgate.net

Solvent Effects and Temperature Optimization

The choice of solvent and reaction temperature are critical, interdependent parameters that profoundly influence the reaction's kinetics and outcome.

Solvent Effects : Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically effective for SN2 reactions like N-alkylation because they can solvate the cation while leaving the nucleophile relatively free to react. acsgcipr.org However, from a green chemistry perspective, these solvents are often undesirable. acsgcipr.org Less polar solvents may be used but could result in slower reaction rates. The selection must balance reactivity with process safety, environmental impact, and ease of removal during workup. researchgate.netchemicalforums.com

Temperature Optimization : Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of degradation products or unwanted side reactions, such as elimination reactions of the alkyl halide or quaternization of the product amine. wikipedia.org Optimization involves finding the lowest temperature at which the reaction proceeds to completion within a reasonable timeframe, thereby maximizing selectivity and minimizing energy consumption. A Design of Experiments (DoE) approach can be used to systematically study the interplay between temperature, concentration, and catalyst loading to identify the optimal conditions.

Table 1: Illustrative Optimization of N-Alkylation Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 75 | 90 |

| 2 | DIPEA | Acetonitrile | 80 | 8 | 85 | 92 |

| 3 | K₂CO₃ | DMF | 60 | 10 | 82 | 91 |

| 4 | DIPEA | Toluene | 100 | 24 | 60 | 85 |

| 5 | DIPEA | Acetonitrile | 60 | 16 | 90 | 97 |

This is a representative data table illustrating how reaction conditions could be optimized. Actual results would require experimental verification.

Green Chemistry Principles Applied to the Synthesis of the Compound

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally responsible and economically viable manufacturing processes. unibo.it

Atom Economy and E-Factor Considerations

Atom Economy : Developed by Barry Trost, atom economy is a measure of the efficiency of a reaction in incorporating the mass of all starting materials into the final product. For the proposed synthesis via N-alkylation of 4-methylpiperidin-4-ol with 1-bromo-2-chloroethane using a base like triethylamine, the atom economy can be calculated.

C₆H₁₃NO + C₂H₄BrCl + (C₂H₅)₃N → C₈H₁₆ClNO + (C₂H₅)₃NHBr

The calculation shows that a significant portion of the reactant mass ends up in the byproduct, triethylammonium bromide, leading to a suboptimal atom economy. Addition and cycloaddition reactions are ideal with 100% atom economy, whereas substitution and elimination reactions fare poorly.

Table 2: Theoretical Atom Economy Calculation

| Reactant | Formula | Molar Mass ( g/mol ) | Atoms in Product |

| 4-Methylpiperidin-4-ol | C₆H₁₃NO | 115.18 | Yes |

| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.44 | Yes (C₂H₄Cl part) |

| Triethylamine (Base) | (C₂H₅)₃N | 101.19 | No |

| Total Reactant Mass | 359.81 | ||

| Product | Formula | Molar Mass ( g/mol ) | |

| This compound | C₈H₁₆ClNO | 177.67 | |

| Atom Economy (%) | 49.38% |

E-Factor (Environmental Factor) : The E-factor is the ratio of the mass of waste produced to the mass of the desired product. In a typical academic synthesis, large volumes of solvents are used for the reaction and subsequent purification (e.g., extraction and chromatography), leading to very high E-factors, often exceeding 100. rsc.org A major goal in process chemistry is to minimize the E-factor by reducing solvent use, recycling materials, and avoiding wasteful workup procedures.

Use of Sustainable Solvents and Reagents

A key tenet of green chemistry is the replacement of hazardous solvents and reagents with safer, more sustainable alternatives. mdpi.comnih.gov

Sustainable Solvents : Traditional polar aprotic solvents like DMF and NMP are coming under increasing regulatory scrutiny. Greener alternatives for N-alkylation could include alcohols (like isopropanol or butanol), esters (like ethyl acetate), or bio-based solvents. acsgcipr.org In some cases, reactions can be run in water using surfactants (micellar catalysis) or under neat (solvent-free) conditions if the reactants are liquid at the reaction temperature. mdpi.comnih.gov

Alternative Reagents : While alkyl halides are common, they are not ideal from a green chemistry standpoint. Alternative, less toxic alkylating agents are continuously being developed. For example, propylene carbonate has been demonstrated as a green solvent and reagent for the N-alkylation of heterocycles, avoiding the need for genotoxic alkyl halides. mdpi.comnih.gov While not directly applicable for introducing a chloroethyl group, this illustrates the direction of green reagent design. Direct catalytic amination of alcohols is another greener alternative to using alkyl halides, although it requires different catalytic systems. acsgcipr.orgrsc.org

Process Chemistry Considerations in Academic Synthesis Scale-Up

Translating a laboratory-scale synthesis to a pilot plant or industrial scale introduces numerous challenges that are not apparent at the bench. neulandlabs.compharmafeatures.com Process chemistry aims to develop a route that is not just high-yielding, but also safe, robust, cost-effective, and reproducible on a large scale. pharmtech.comcriver.com

Safety and Thermal Hazard Assessment : N-alkylation reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. neulandlabs.com A runaway reaction is a significant risk. Process chemists must perform calorimetric studies (e.g., using a reaction calorimeter) to understand the heat flow of the reaction and design appropriate cooling and emergency shutdown procedures.

Reagent Addition and Mixing : In the lab, reagents can be mixed quickly. On a large scale, the rate of addition of the alkylating agent must be carefully controlled to manage the reaction exotherm and prevent localized high concentrations that could lead to side product formation. neulandlabs.com Efficient mixing becomes critical to ensure uniform reaction temperature and concentration, which can be challenging in large reactors. neulandlabs.com

Workup and Purification : Purification by column chromatography, common in academia, is generally not feasible for large-scale production. Process chemists must develop scalable purification methods, with a strong preference for crystallization of the final product or a salt form. Crystallization is highly effective for achieving high purity and provides the material in a stable, easily handled solid form. This requires extensive screening of solvents and conditions to find a robust crystallization process. neulandlabs.com

Process Mass Intensity (PMI) : A key metric in process chemistry, PMI is the total mass of materials (water, organic solvents, raw materials, reagents) used to produce a certain mass of the final product. A primary goal of scale-up is to reduce the PMI by optimizing solvent usage, minimizing workup steps, and recycling solvents where possible.

By addressing these considerations, a synthetic route developed in an academic setting can be transformed into a viable industrial process for producing this compound.

Chemical Reactivity and Mechanistic Investigations of 1 2 Chloroethyl 4 Methylpiperidin 4 Ol

Reactivity of the Chloroethyl Moiety

The chloroethyl group attached to the piperidine (B6355638) nitrogen is the most reactive site for transformations under many conditions. The proximity of the nucleophilic nitrogen atom profoundly influences the reactivity of the C-Cl bond, facilitating reactions that are not typical for simple alkyl chlorides.

The most prominent reaction pathway for 1-(2-chloroethyl)-4-methylpiperidin-4-ol involves the intramolecular cyclization of the chloroethyl moiety. This process is a classic example of neighboring group participation, where the lone pair of electrons on the piperidine nitrogen acts as an internal nucleophile, displacing the chloride leaving group. This intramolecular nucleophilic substitution results in the formation of a highly strained, three-membered aziridinium (B1262131) ring.

The product of this initial cyclization is a spirocyclic quaternary ammonium (B1175870) cation, specifically 4-hydroxy-4-methyl-1-azoniaspiro[2.5]octane chloride. This aziridinium ion is a potent electrophile and a key reactive intermediate that governs the subsequent reactivity of the parent compound. The rate of this cyclization is highly dependent on pH; it proceeds much faster in neutral or alkaline conditions where the nitrogen atom is in its free, unprotonated state. Under acidic conditions, protonation of the nitrogen inhibits its nucleophilicity, significantly slowing or preventing the cyclization.

The formation of by-products is primarily associated with the reactions of the electrophilic aziridinium intermediate. This intermediate can be attacked by any nucleophile present in the reaction medium. For example, in an aqueous solution, the aziridinium ring can be opened by water or hydroxide (B78521) ions, leading to the formation of 1-(2-hydroxyethyl)-4-methylpiperidin-4-ol. If other nucleophiles are present, a variety of ring-opened products can be formed.

| Reactant | Conditions | Intermediate | Potential Attacking Nucleophile | Final Product/By-product |

|---|---|---|---|---|

| This compound | Neutral or alkaline pH, polar solvent | 4-Hydroxy-4-methyl-1-azoniaspiro[2.5]octane cation | Water (H₂O) | 1-(2-Hydroxyethyl)-4-methylpiperidin-4-ol |

| This compound | Neutral or alkaline pH, polar solvent | 4-Hydroxy-4-methyl-1-azoniaspiro[2.5]octane cation | Chloride ion (Cl⁻, from starting material) | Reversion to starting material |

The primary mechanism for nucleophilic substitution on the chloroethyl group proceeds via the aforementioned aziridinium ion intermediate. External nucleophiles attack one of the carbon atoms of the strained three-membered ring in an SN2-type reaction, leading to ring-opening and the formation of a substituted piperidine derivative. This pathway is the basis for the alkylating properties of N-(2-chloroethyl)amines.

A wide variety of nucleophiles can be employed to open the aziridinium ring, leading to a diverse range of functionalized piperidines. The reaction is generally efficient due to the high reactivity of the strained intermediate.

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Amine | R-NH₂ | Piperidine-N-CH₂-CH₂-NH-R | 1-(2-(Alkylamino)ethyl)-4-methylpiperidin-4-ol |

| Thiolate | R-SNa | Piperidine-N-CH₂-CH₂-S-R | 1-(2-(Alkylthio)ethyl)-4-methylpiperidin-4-ol |

| Alkoxide | R-ONa | Piperidine-N-CH₂-CH₂-O-R | 1-(2-(Alkoxy)ethyl)-4-methylpiperidin-4-ol |

| Cyanide | NaCN | Piperidine-N-CH₂-CH₂-CN | 3-(4-Hydroxy-4-methylpiperidin-1-yl)propanenitrile |

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction. This reaction follows an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon adjacent to the chloro-substituted carbon, while the chloride ion is simultaneously eliminated. This process avoids the formation of the aziridinium ion intermediate, which is favored by more nucleophilic conditions.

The product of this elimination is an olefin, specifically 1-vinyl-4-methylpiperidin-4-ol. The use of a bulky base, such as potassium tert-butoxide, is often preferred to minimize competing nucleophilic substitution reactions.

| Reactant | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Potassium tert-butoxide (t-BuOK) | E2 Elimination | 1-Vinyl-4-methylpiperidin-4-ol |

Reactivity at the Piperidine Nitrogen

The tertiary nitrogen atom of the piperidine ring is a nucleophilic and basic center, allowing for a range of reactions that further functionalize the molecule.

As a tertiary amine, the piperidine nitrogen can react with alkylating agents, such as alkyl halides, to form a quaternary ammonium salt. This is a standard SN2 reaction where the nitrogen acts as the nucleophile. For instance, reaction with methyl iodide would yield 1-(2-chloroethyl)-1,4-dimethylpiperidin-4-ol-1-ium iodide. This quaternization reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties.

Acylation reactions, which are common for primary and secondary amines, are not possible at the tertiary piperidine nitrogen because it lacks a proton to be removed during the reaction with an acylating agent like an acid chloride or anhydride. libretexts.org

| Reactant | Alkylating Agent | Reaction Type | Product |

|---|---|---|---|

| This compound | Methyl iodide (CH₃I) | Quaternization (Sₙ2) | 1-(2-Chloroethyl)-1,4-dimethylpiperidin-4-ol-1-ium iodide |

The tertiary nitrogen atom can be readily oxidized to form an N-oxide. Common reagents for this transformation include hydrogen peroxide (H₂O₂) or peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting product is this compound N-oxide. Tertiary amine N-oxides are often useful synthetic intermediates. dtic.mil However, N-oxides of nitrogen mustards can be unstable and undergo thermal rearrangement. dtic.mil

The N-oxide can be reduced back to the parent tertiary amine using various reducing agents. Common methods include treatment with triphenylphosphine (B44618) (PPh₃) or catalytic hydrogenation.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Hydrogen peroxide (H₂O₂) or m-CPBA | This compound N-oxide |

| Reduction (of N-oxide) | Triphenylphosphine (PPh₃) | This compound |

Reactivity of the Tertiary Hydroxyl Group

The tertiary hydroxyl group at the C4 position of the piperidine ring is a significant site of chemical reactivity. Its sterically hindered nature and the absence of an α-proton influence the types of reactions it can undergo and the conditions required.

Esterification: The direct esterification of tertiary alcohols like this compound with carboxylic acids is generally challenging under standard Fischer esterification conditions (acid catalysis) due to steric hindrance and the propensity for elimination reactions (dehydration) under acidic conditions. google.com More effective methods for the acylation of tertiary alcohols often involve the use of more reactive acylating agents.

One common approach is the use of acid anhydrides or acid chlorides, often in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) and a stoichiometric base (like triethylamine) to neutralize the liberated acid. organic-chemistry.org The reaction proceeds via a more reactive acylated catalyst intermediate. Another method involves the use of reusable solid catalysts, such as certain metal halides, with acid anhydrides, which can offer a more environmentally friendly process. wipo.int

Table 1: Representative Conditions for Esterification of Tertiary Alcohols

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|

| Acetic Anhydride | DMAP / Triethylamine | Dichloromethane | 25 | High |

| Benzoyl Chloride | Pyridine | Pyridine | 0 - 25 | Moderate to High |

Note: This table presents generalized conditions for the esterification of sterically hindered tertiary alcohols and not specific experimental data for this compound.

Etherification: Similar to esterification, the etherification of tertiary alcohols requires specific conditions to avoid elimination side reactions. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be difficult for tertiary alcohols due to the strong basic conditions promoting elimination of the alkyl halide.

More suitable methods might include the reaction of the alcohol with a highly reactive alkylating agent under neutral or mildly acidic conditions, or the use of specific catalysts.

The tertiary alcohol moiety of this compound is susceptible to dehydration under acidic conditions to form alkenes. The treatment of 4-hydroxy-piperidine derivatives with strong acids, particularly at elevated temperatures, can lead to the elimination of water. google.com

For this compound, dehydration would be expected to yield two primary products through the formation of a tertiary carbocation intermediate at the C4 position. The subsequent loss of a proton from an adjacent carbon atom would result in the formation of a double bond. The two likely products are 1-(2-chloroethyl)-4-methyl-1,2,3,6-tetrahydropyridine and 1-(2-chloroethyl)-4-methylene-piperidine. The regioselectivity of the elimination (Zaitsev vs. Hofmann) would depend on the specific reaction conditions, with thermodynamically controlled reactions favoring the more substituted alkene (the tetrahydropyridine (B1245486) derivative).

Figure 1: Potential Dehydration Products of this compound

Acid-Base Equilibria and Protonation States of the Compound

This compound is a basic compound due to the presence of the tertiary amine in the piperidine ring. The lone pair of electrons on the nitrogen atom can accept a proton from an acid. The basicity of piperidine derivatives is well-documented, with the pKa of the conjugate acid of piperidine itself being around 11.22. wikipedia.org The substituents on the piperidine ring in this compound are not expected to drastically alter this basicity.

The compound can exist in two main protonation states depending on the pH of the solution:

Neutral form: At pH values significantly above its pKa, the compound will exist predominantly as the free base, this compound.

Protonated form: In acidic solutions (pH below its pKa), the piperidine nitrogen will be protonated, forming the corresponding piperidinium (B107235) salt, this compound hydrochloride (if HCl is the acid).

The tertiary hydroxyl group is a very weak acid and would only be deprotonated under very strongly basic conditions. The chloroethyl group does not have significant acid-base properties under normal aqueous conditions.

Kinetic and Thermodynamic Studies of Key Transformations

This cyclization is a result of the nucleophilic attack of the tertiary amine nitrogen on the carbon atom bearing the chlorine. This process is often the rate-determining step in many reactions of β-chloroethylamines. acs.org

The rate of the intramolecular cyclization to form the aziridinium ion can be studied using various kinetic techniques. For related aliphatic tertiary β-chloroethylamines, the kinetics of this cyclization process have been investigated in dilute aqueous solutions. acs.org The rate of this first-order reaction can be determined by monitoring the disappearance of the starting material or the formation of the product over time.

The rate constant (k) for this transformation is influenced by factors such as temperature, solvent polarity, and the structure of the amine. The Arrhenius equation (k = Ae^(-Ea/RT)) can be used to determine the activation energy (Ea) for the reaction by measuring the rate constant at different temperatures.

Table 2: Illustrative Kinetic Parameters for the Cyclization of a Generic Tertiary β-Chloroethylamine

| Temperature (K) | Rate Constant, k (s⁻¹) | Activation Energy, Ea (kJ/mol) | Pre-exponential Factor, A (s⁻¹) |

|---|---|---|---|

| 298 | 1.2 x 10⁻⁴ | 85 | 2.5 x 10¹⁰ |

| 308 | 4.5 x 10⁻⁴ | 85 | 2.5 x 10¹⁰ |

Note: This table presents hypothetical data to illustrate the relationship between temperature and rate constant for a first-order intramolecular reaction. It does not represent experimental data for this compound.

The formation of the aziridinium ion from this compound is generally a thermodynamically favorable process, driven by the formation of a new covalent bond and the entropic advantage of an intramolecular reaction. However, the aziridinium ion itself is a highly reactive intermediate.

The position of the equilibrium between the open-chain chloroethylamine and the cyclic aziridinium ion would depend on the relative stabilities of the two species. In many cases, the equilibrium may lie far to the side of the aziridinium ion, but its high reactivity means it is quickly consumed in subsequent reactions with any available nucleophiles.

Detailed Mechanistic Insights into this compound Remain Elusive in Publicly Available Research

General chemical principles suggest that this compound possesses reactive sites amenable to intramolecular reactions. The presence of a nucleophilic tertiary amine (the piperidine nitrogen) and an electrophilic primary carbon attached to a chlorine atom within the same molecule sets the stage for a potential intramolecular cyclization. This type of reaction, often proceeding via an SN2 mechanism, would likely involve the nitrogen atom attacking the carbon bearing the chlorine, displacing the chloride ion and forming a spirocyclic quaternary ammonium salt.

However, without specific experimental data or computational modeling for this particular molecule, any discussion of reaction intermediates, transition state geometries, and activation energies would be purely speculative. Detailed mechanistic investigations are crucial for understanding the precise pathways of such reactions, including the potential for competing side reactions and the influence of solvent and temperature on the reaction outcome.

Further research, including quantum chemical calculations (like Density Functional Theory - DFT) and experimental studies (such as kinetic analysis and spectroscopic identification of intermediates), would be necessary to provide the specific details required for a thorough mechanistic elucidation of this compound's reactivity.

Systematic Modifications of the Piperidine Ring Structure

The piperidine ring is a common scaffold in many pharmaceuticals and bioactive molecules, offering a versatile platform for structural modifications. ajchem-a.comcam.ac.uk Alterations to this core structure can significantly impact a compound's binding affinity, selectivity, and metabolic stability.

Ring Substituent Variations and Their Synthetic Access

Introducing or modifying substituents on the piperidine ring can probe the steric and electronic requirements of the biological target. For the this compound scaffold, variations can be introduced at positions 2, 3, 5, and 6 of the ring.

Synthetic Access: The synthesis of substituted 4-piperidone precursors is a key strategy for accessing these analogs. youtube.com For instance, multicomponent reactions, such as the Mannich reaction, can be employed to construct highly substituted piperidin-4-ones from simple starting materials like an aldehyde, a ketone, and an amine. ajchem-a.com Subsequent N-alkylation with a 2-chloroethyl group would yield the desired scaffold. Another approach involves the hydrogenation of corresponding substituted pyridines.

A general route to 4-substituted piperidines involves the Dieckmann cyclization of aminodicarboxylate esters, followed by hydrolysis, decarboxylation, and subsequent modification to introduce the desired substituents. The resulting substituted 4-piperidone can then be reacted with a methyl Grignard reagent to form the 4-hydroxy-4-methyl group, followed by N-alkylation.

Research Findings: SAR studies on related piperidine-containing compounds have shown that the nature and position of ring substituents are critical for activity. For example, in a series of analgesic 4-hydroxypiperidine derivatives, halogenated phenacyl groups at the nitrogen atom demonstrated activity, indicating the importance of electronic effects. researchgate.net The introduction of additional alkyl or aryl groups on the piperidine ring can explore new binding pockets or alter the conformation of the molecule, potentially leading to enhanced activity or selectivity. The table below outlines potential modifications and their synthetic rationale.

| Modification | Substituent (R) | Synthetic Precursor | Rationale for SAR Study |

| C-2/C-6 Substitution | -CH₃, -Ph | Substituted Pyridine or Mannich Reaction | Probes steric tolerance near the nitrogen atom. |

| C-3/C-5 Substitution | -CH₃, -F | Substituted 4-Piperidone | Investigates impact on ring conformation and electronic properties. |

| C-4 Aryl Substitution | -Ph, -4-Cl-Ph | 4-Aryl-4-hydroxypiperidine | Explores potential for additional aromatic interactions. nih.gov |

Bioisosteric Replacements within the Piperidine Core

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group or scaffold with another that has similar physical or chemical properties, with the aim of improving the compound's biological profile. nih.gov Replacing the piperidine ring with a bioisostere can address issues such as metabolic instability, toxicity, or poor pharmacokinetics. cambridgemedchemconsulting.com

Synthetic Access and Key Bioisosteres:

Azaspiro[3.3]heptanes: These spirocyclic systems have gained attention as rigid bioisosteres of piperidine. univ.kiev.ua Their synthesis can be achieved through multi-step sequences, often involving the construction of the spirocyclic core followed by functionalization. nih.gov For example, 1-azaspiro[3.3]heptanes can be synthesized via a thermal [2+2] cycloaddition to form a spirocyclic β-lactam, which is then reduced. enamine.net

Morpholines and Thiomorpholines: The introduction of a heteroatom (oxygen or sulfur) at the 4-position of the ring can increase polarity and potentially reduce metabolism at sites adjacent to the nitrogen. cambridgemedchemconsulting.com These can be synthesized through cyclization reactions of appropriate amino alcohols or amino thiols.

Pyrrolidines and Azetidines: Smaller ring systems can alter the geometry and basicity of the nitrogen atom, which can influence receptor binding.

Research Findings: The replacement of a piperidine ring with a bioisostere can have profound effects on a molecule's properties. For instance, replacing piperidine with 2-azaspiro[3.3]heptane has been shown to improve metabolic stability. univ.kiev.ua Morpholine analogs often exhibit increased polarity, which can be beneficial for solubility but may also alter the pKa of the nitrogen atom. cambridgemedchemconsulting.com The choice of bioisostere allows for the fine-tuning of the scaffold's three-dimensional shape and physicochemical properties.

| Bioisostere | Key Synthetic Strategy | Impact on Physicochemical Properties | Reference |

| Azaspiro[3.3]heptane | Multi-step synthesis via cycloaddition/reduction | Increased rigidity, improved metabolic stability | univ.kiev.uaenamine.net |

| Morpholine | Cyclization of a diethanolamine derivative | Increased polarity, altered pKa | cambridgemedchemconsulting.com |

| Thiomorpholine | Cyclization of an amino thiol derivative | Modified polarity and lipophilicity | nih.gov |

| Pyrrolidine | Synthesis from pyrrolidinone precursors | Altered ring geometry and basicity | nih.gov |

Chemical Transformations of the Chloroethyl Side Chain

The 1-(2-chloroethyl) group is a reactive moiety that can act as an alkylating agent, potentially forming a covalent bond with the biological target. Modifications to this side chain are crucial for understanding its role in the mechanism of action and for optimizing reactivity and specificity.

Chain Length and Branching Modifications

Varying the length and branching of the N-alkyl side chain can influence how the molecule fits into a binding pocket and can alter its reactivity.

Synthetic Access: These analogs can be synthesized by N-alkylation of the 4-methylpiperidin-4-ol precursor with different haloalkanes. For example, using 1-chloro-3-bromopropane would yield the N-(3-chloropropyl) analog, while 1-chloro-2-bromopropane would introduce a methyl branch on the side chain.

Research Findings: Studies on other N-alkylated piperidines have shown that the length of the alkyl chain can be critical for activity. For instance, in a series of sigma receptor ligands, a one-carbon linker (n=1) between a sulfonyl group and the piperidine nitrogen was found to be optimal for binding affinity compared to zero or two-carbon linkers. nih.gov This suggests that there is an optimal distance between the piperidine nitrogen and the reactive functional group for effective interaction with the target.

| Side Chain Modification | Alkylating Agent | Rationale for SAR Study |

| Chain Extension (n=3) | 1-Bromo-3-chloropropane | To determine the optimal distance for the terminal chloro group. |

| Chain Contraction (n=1) | Bromochloromethane | To investigate the necessity of a two-carbon linker. |

| Branching (β-methyl) | 1-Bromo-2-chloropropane | To probe steric constraints in the binding site near the side chain. |

Heteroatom Substitutions within the Side Chain

Replacing the chlorine atom with other halogens or incorporating other heteroatoms into the side chain can modulate the alkylating potential and physicochemical properties of the compound.

Synthetic Access:

Halogen Variation: The corresponding N-(2-bromoethyl) or N-(2-fluoroethyl) analogs can be prepared by using the appropriate 1,2-dihaloethane for alkylation.

Sulfur/Oxygen/Nitrogen Incorporation: An N-(2-(methylthio)ethyl) analog could be synthesized by reacting the piperidine with 2-chloroethyl methyl sulfide. An N-(2-methoxyethyl) analog could be made using 2-bromoethyl methyl ether. Introducing a nitrogen atom to create a piperazine-like structure can also be explored. nih.gov

Research Findings: The nature of the leaving group on the side chain directly influences the compound's alkylating ability. A bromoethyl group is generally more reactive than a chloroethyl group, while a fluoroethyl group is significantly less reactive. This allows for the tuning of covalent binding potential. Incorporating heteroatoms like oxygen or sulfur can introduce new hydrogen bonding capabilities and alter the side chain's flexibility and polarity. For example, replacing a sulfone with an N-alkylated sulfoximine, a bioisostere, can mimic hydrogen bond acceptor features while potentially improving metabolic profiles. acs.orgacs.org

| Substitution | Example Substituent | Synthetic Reagent Example | Rationale for SAR Study |

| Halogen Variation | -CH₂CH₂Br | 1,2-Dibromoethane | Modulate alkylating reactivity. |

| Halogen Variation | -CH₂CH₂F | 1-Bromo-2-fluoroethane | Reduce or eliminate alkylating potential. |

| Heteroatom (Sulfur) | -CH₂CH₂SMe | 2-Chloroethyl methyl sulfide | Introduce new polar contacts, alter flexibility. |

| Heteroatom (Oxygen) | -CH₂CH₂OMe | 2-Bromoethyl methyl ether | Modify polarity and hydrogen bonding capacity. |

Functionalization and Derivatization of the Hydroxyl Group

Synthetic Access: The tertiary alcohol can be derivatized through several standard organic reactions.

Esterification: Reaction with an acid chloride or anhydride in the presence of a base can form esters. For example, acetyl chloride can be used to form the acetate ester. organic-chemistry.org

Etherification: Formation of ethers from tertiary alcohols is more challenging but can be achieved under specific conditions, such as using a strong base and an alkyl halide (Williamson ether synthesis), though elimination reactions can be a competing pathway.

Replacement: The hydroxyl group can be replaced with other functional groups, such as a fluorine atom, using deoxofluorinating reagents like DAST (diethylaminosulfur trifluoride).

Research Findings: The presence of a hydroxyl group is often crucial for the biological activity of piperidinol-containing compounds. ajchem-a.com Masking this group through esterification or etherification can determine if it acts as a hydrogen bond donor. If the resulting ester or ether analog shows a significant drop in activity, it suggests that the hydroxyl group is essential for binding. Conversely, if activity is retained or enhanced, it may indicate that the hydroxyl group is not a critical hydrogen bond donor and that the modification improves other properties, such as membrane permeability. Replacement of the hydroxyl group with a hydrogen or a fluorine atom can probe the necessity of the hydrogen bond donor and acceptor capabilities, respectively.

| Derivatization | Reagent | Resulting Functional Group | Rationale for SAR Study |

| Acetylation | Acetic Anhydride / Pyridine | Acetate Ester (-OAc) | To determine if the H-bond donor is required for activity. |

| Methylation | Methyl Iodide / NaH | Methyl Ether (-OMe) | To assess the role of the hydroxyl group as a hydrogen bond donor. |

| Deoxyfluorination | DAST | Fluorine (-F) | To replace the H-bond donor with a weak H-bond acceptor. |

| Dehydroxylation | Reductive methods | Hydrogen (-H) | To investigate the overall importance of the substituent at C-4. |

An in-depth examination of the chemical compound this compound reveals its potential as a versatile scaffold in medicinal chemistry and drug discovery. This article focuses exclusively on the advanced preclinical and in vitro strategies for its modification and study, including derivatization for structure-activity relationships, the application of combinatorial chemistry for library synthesis, and its role in fragment-based ligand discovery.

Pre Clinical in Vitro Pharmacological and Biological Characterization

Receptor Binding Profiling and Radioligand Binding Assays (In Vitro)

Extensive searches of scientific literature and chemical databases did not yield specific data regarding the receptor binding profile of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol. Therefore, no quantitative measures of its binding affinity (Ki) for any specific receptors are available at this time.

Quantification of Binding Affinity (Ki) to Specific Receptors

There is no publicly available research detailing the binding affinity of this compound to any G-protein coupled receptors, ion channels, transporters, or other receptor types.

Data Table: Binding Affinity (Ki) of this compound for Various Receptors

| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) |

| Data Not Available | - | - | - |

Characterization of Ligand-Receptor Interaction Kinetics

No studies were found that have characterized the kinetics of the interaction between this compound and any biological receptor. Information regarding its association (kon) and dissociation (koff) rates, and consequently its residence time, is currently not documented in the scientific literature.

Enzyme Inhibition/Activation Studies (In Vitro Biochemical Assays)

There is a lack of available data from in vitro biochemical assays to indicate whether this compound acts as an inhibitor or activator of any specific enzymes.

Determination of IC50/EC50 Values for Enzyme Modulation

No research has been published that reports the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound for any enzyme.

Data Table: Enzyme Modulation by this compound

| Enzyme Target | Assay Type | IC50 (µM) | EC50 (µM) |

| Data Not Available | - | - | - |

Kinetic Characterization of Enzyme Inhibition Mechanisms

In the absence of any primary enzyme inhibition data, the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound has not been determined.

Ion Channel Modulation and Gating Studies (In Vitro Electrophysiology)

No in vitro electrophysiology studies have been reported for this compound. Consequently, its effects on the gating properties of any ion channels, including voltage-gated or ligand-gated channels, remain uncharacterized. There is no information on whether it acts as a blocker, opener, or modulator of ion channel activity.

Patch-Clamp Techniques for Single Channel and Whole-Cell Recordings

No publicly available scientific literature could be identified that specifically details the use of patch-clamp techniques for single-channel or whole-cell recordings to characterize the electrophysiological effects of this compound.

Ligand-Gated and Voltage-Gated Ion Channel Interactions

There is no specific information available from the conducted searches regarding the interaction of this compound with ligand-gated or voltage-gated ion channels. However, a related compound containing the 2-chloroethylamine moiety, N-(2-chloroethyl)-4-piperidinyl diphenylacetate, has been shown to interact with muscarinic receptors, which are G-protein coupled receptors, not ion channels. This compound undergoes intramolecular cyclization to form a reactive aziridinium (B1262131) ion that can covalently bind to the receptor. While this highlights a potential reactivity of the 2-chloroethyl group, it does not provide direct evidence of ion channel interactions for this compound.

Cellular Target Engagement and Functional Assays (In Vitro Cell-Based Systems)

Mechanism of Action Studies in Relevant Cell Lines (Excluding Human Primary Cells with Clinical Context)

No studies were identified that investigate the mechanism of action of this compound in any relevant cell lines.

Intracellular Signaling Pathway Analysis (e.g., GPCR Coupling, Kinase Cascades)

There is no available data from the conducted searches detailing the effects of this compound on intracellular signaling pathways, such as G-protein coupled receptor (GPCR) coupling or kinase cascades.

Effects on Cellular Processes (e.g., Cell Proliferation, Apoptosis, Migration) In Vitro

No research findings were available from the conducted searches concerning the in vitro effects of this compound on cellular processes such as cell proliferation, apoptosis, or migration.

Antimicrobial or Antiparasitic Activity Investigations (In Vitro Microorganism Assays)

Direct in vitro studies on the antimicrobial or antiparasitic activity of this compound are not available in the public domain. However, research on structurally related piperidine (B6355638) and piperidin-4-one derivatives has demonstrated a range of antimicrobial and antiparasitic activities. These findings suggest that the piperidine scaffold is a promising template for the development of new therapeutic agents.

A variety of piperidine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal properties. For instance, certain 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have shown significant antimicrobial activity when compared to standard drugs like ampicillin and terbinafine. Similarly, other novel piperidine derivatives have displayed excellent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Furthermore, N-methyl-4-piperidone-derived curcuminoids have exhibited moderate activity against various cariogenic bacteria.

In the context of antiparasitic activity, various derivatives of the piperidine scaffold have been investigated. For example, a series of 4-aminopiperidine derivatives were screened for their in vitro activity against several protozoan parasites, with some compounds showing notable activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. While none of the tested compounds in that particular study showed significant antileishmanial activity, it highlights the potential of the piperidine core in antiparasitic drug discovery.

It is important to emphasize that these findings pertain to related but distinct molecules, and the specific antimicrobial or antiparasitic profile of this compound remains to be determined through direct experimental evaluation.

Specific Target Identification in Microbial Systems

Consistent with the absence of MIC data, there is no information available regarding the specific molecular or cellular targets of this compound within microbial systems. The identification of a specific microbial target is a crucial step in understanding the mechanism of action of a potential antimicrobial agent. This process often involves a combination of genetic, biochemical, and biophysical techniques to pinpoint the essential microbial protein or pathway that the compound disrupts.

Research into the antimicrobial mechanisms of other compounds, such as chlorothymol, has identified effects on biofilm formation and synergy with existing antibiotics against resistant strains like MRSA. nih.gov However, no such mechanistic studies have been published for this compound. Therefore, it is not possible to provide any details on its specific interactions with microbial targets.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic nature of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol. These calculations can predict a range of properties that are crucial for understanding the molecule's reactivity and behavior.

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrogen and oxygen atoms. The LUMO, conversely, is likely to be centered on the more electrophilic regions of the molecule, such as the anti-bonding orbital of the carbon-chlorine bond. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions.

Table 1: Hypothetical Frontier Orbital Data for this compound

| Parameter | Description |

| HOMO Energy | Represents the energy of the highest occupied molecular orbital; a higher value indicates a greater tendency to donate electrons. |

| LUMO Energy | Represents the energy of the lowest unoccupied molecular orbital; a lower value suggests a greater ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap is often associated with higher chemical reactivity. |

Note: The specific energy values would be determined through quantum chemical calculations.

The distribution of electron density within this compound can be visualized using electrostatic potential (ESP) maps. These maps illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). In the case of this compound, the electronegative nitrogen, oxygen, and chlorine atoms would create regions of negative electrostatic potential, indicating sites that are susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the carbon atom bonded to the chlorine would likely exhibit a positive electrostatic potential, marking them as potential sites for nucleophilic interaction.

Quantum chemical calculations can predict spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. These predicted values, when compared with experimental data, can help in the definitive assignment of signals to specific atoms within the molecule.

Vibrational Frequencies: The vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum, can also be calculated. This allows for the identification of characteristic vibrations, such as the O-H stretch of the hydroxyl group, the C-N stretching of the piperidine (B6355638) ring, and the C-Cl stretch of the chloroethyl side chain.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Feature |

| 1H NMR Chemical Shift | Distinct signals for the protons on the piperidine ring, the methyl group, and the chloroethyl side chain. |

| 13C NMR Chemical Shift | Unique signals for each carbon atom, with the carbon attached to the chlorine atom expected at a characteristic downfield shift. |

| Vibrational Frequencies (IR) | Characteristic absorption bands for O-H, C-H, C-N, and C-Cl stretching and bending vibrations. |

Conformational Analysis and Energy Landscape Exploration

The three-dimensional shape of this compound is not static, and the molecule can exist in various conformations. Computational methods are employed to explore the potential energy surface and identify the most stable conformations.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. In this compound, there are two possible chair conformations that can interconvert through a process known as ring inversion. The relative stability of these conformers is determined by the orientation of the substituents (axial versus equatorial). The bulky 2-chloroethyl group on the nitrogen and the methyl group at the 4-position are expected to preferentially occupy equatorial positions to minimize steric hindrance. Computational studies can quantify the energy difference between these conformers and the energy barrier to ring inversion.

The flexibility of the 2-chloroethyl side chain introduces additional conformational possibilities. By performing a torsional scan, where the dihedral angle around the N-CH2-CH2-Cl bonds is systematically varied, the rotational energy profile can be determined. This analysis reveals the most energetically favorable orientations of the side chain relative to the piperidine ring, which are typically staggered conformations that minimize steric clashes.

Molecular Docking and Ligand-Protein Interaction Modeling (In Silico)

No specific molecular docking studies involving this compound have been identified in the available literature. Research in this area would be necessary to understand its potential interactions with biological targets.

Prediction of Binding Modes and Affinities to Target Proteins

There are no available data predicting the binding modes or binding affinities of this compound to any specific target proteins. Such predictions are typically the result of dedicated computational screening and docking experiments which have not been published for this compound.

Identification of Key Interacting Residues and Binding Site Characteristics

Without molecular docking studies, the key amino acid residues and the characteristics of a potential binding site for this compound remain unidentified. This information is crucial for understanding the molecular basis of a ligand's activity and for rational drug design.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

No molecular dynamics simulation studies for this compound, either in isolation or in a complex with a protein, were found in the public domain. MD simulations provide insights into the dynamic nature of molecular systems over time.

Conformational Sampling and Fluctuation Analysis

An analysis of the conformational landscape and structural fluctuations of this compound has not been published. This type of study would reveal the molecule's flexibility and preferred shapes, which are important for its biological activity.

Ligand-Protein Complex Stability and Water Bridging Interactions

In the absence of studies on a ligand-protein complex involving this compound, there is no information on its stability or the role of water molecules in mediating interactions within a binding pocket.

Prediction of Physicochemical Parameters via Computational Methods (e.g., pKa, LogP, Aqueous Solubility)

While computational tools can be used to predict physicochemical properties, specific, validated predictions for this compound are not available in published research. A dedicated computational analysis would be required to generate a reliable data table for properties such as pKa, LogP, and aqueous solubility.

In Silico Prediction of In Vitro ADME Properties (Excluding Human In Vivo ADME and Toxicity)

In the early stages of drug discovery, computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities. nih.govnih.gov These in silico approaches utilize a compound's molecular structure to forecast its pharmacokinetic profile, enabling the prioritization of candidates with favorable characteristics long before synthesis and experimental testing. acs.orgnih.gov For this compound, various ADME parameters have been predicted using established computational models, such as those based on quantitative structure-property relationships (QSPR), graph-based signatures, and machine learning algorithms. nih.govnih.gov These predictive models are built upon large datasets of experimentally determined properties, allowing for robust and rapid evaluation. nih.govacs.org

Fundamental physicochemical properties are critical determinants of a compound's behavior in biological systems. nih.gov Computational tools provide rapid estimation of these characteristics. nih.gov The predicted physicochemical descriptors for this compound are summarized below. Lipophilicity, measured as LogP, influences membrane permeability and solubility, while the Topological Polar Surface Area (TPSA) is a key indicator of a molecule's ability to cross cellular membranes. Water solubility (LogS) is essential for absorption and formulation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 191.68 g/mol | Low molecular weight, favorable for absorption. |

| Lipophilicity (LogP) | 1.65 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |

| Water Solubility (LogS) | -2.78 | Suggests moderate aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | Low TPSA, predictive of good cell membrane permeability. |

The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs. nih.govcreative-bioarray.com Computational models can effectively forecast the permeability of a compound across Caco-2 cell monolayers. researchgate.netusfq.edu.ec A high permeability coefficient (Papp) is generally indicative of good potential for oral absorption.

Table 2: Predicted Caco-2 Permeability of this compound

| Parameter | Predicted Value | Interpretation |

|---|

The predicted high Caco-2 permeability for this compound suggests that the compound is likely to be well-absorbed across the intestinal epithelium.

The extent to which a compound binds to plasma proteins is a critical factor in its distribution throughout the body. oup.combiorxiv.org Only the unbound fraction of a drug is generally available to interact with its target and exert a therapeutic effect. nih.gov In silico models provide an early assessment of Plasma Protein Binding (PPB), helping to identify compounds that may have distribution limitations. researchgate.net

Table 3: Predicted Plasma Protein Binding of this compound

| Parameter | Predicted Value | Interpretation |

|---|

The computational model predicts a relatively low degree of plasma protein binding for this compound. This suggests that a significant fraction of the compound would exist in its unbound form in circulation, available for distribution to tissues.

The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of clinically used drugs. mdpi.com Inhibition of these enzymes can lead to significant drug-drug interactions. oup.com Predictive computational models are widely used to screen for potential CYP inhibition early in the drug development process. nih.govnih.gov The inhibitory potential of this compound against five major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) was assessed.

Table 4: Predicted Cytochrome P450 Inhibition Profile for this compound

| CYP Isoform | Predicted to be an Inhibitor? | Significance |

|---|---|---|

| CYP1A2 | No | Low potential for drug interactions involving this isoform. |

| CYP2C9 | No | Low potential for drug interactions involving this isoform. |

| CYP2C19 | No | Low potential for drug interactions involving this isoform. |

| CYP2D6 | Yes | Potential for drug-drug interactions with substrates of this isoform. |

Based on in silico analysis, this compound is predicted to be an inhibitor of the CYP2D6 isoform. This finding is significant as CYP2D6 is involved in the metabolism of numerous common medications, indicating a potential for drug-drug interactions that would warrant further investigation. The compound is not predicted to inhibit other major CYP isoforms.

Advanced Analytical Chemistry Techniques for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates and Product Identification

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous identification of chemical compounds. Its ability to provide exact mass measurements with high accuracy is crucial for determining elemental compositions and elucidating the structures of novel molecules, reaction intermediates, and potential metabolites.

Accurate Mass Measurement and Elemental Composition Determination

In the analysis of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol, HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This precise measurement allows for the determination of the compound's elemental formula, distinguishing it from other molecules with the same nominal mass. The expected high-resolution mass would be calculated based on the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁶O, ¹⁴N, ³⁵Cl, and ³⁷Cl). The presence of chlorine would be readily identifiable by the characteristic isotopic pattern of [M]+ and [M+2]+ peaks with an approximate intensity ratio of 3:1.

Table 1: Theoretical HRMS Data for this compound

| Ion | Elemental Composition | Theoretical m/z |

| [M+H]⁺ (³⁵Cl) | C₈H₁₇ClNO | 178.1001 |

| [M+H]⁺ (³⁷Cl) | C₈H₁₇ClNO | 180.0972 |

Note: This table represents theoretical data that would be expected from an HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly for identifying metabolites. researchgate.netyuanyue.li In a hypothetical metabolic study of this compound, MS/MS would be used to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule, offering insights into its substructures. For instance, common fragmentation pathways for piperidine (B6355638) derivatives could involve the loss of the chloroethyl group or water from the tertiary alcohol. The identification of metabolites relies on comparing the fragmentation patterns of the parent compound with those of its potential metabolic products. nih.govnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. Advanced NMR techniques can provide detailed information about the connectivity of atoms, stereochemistry, and dynamic processes such as conformational changes.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

A complete structural assignment of this compound would be achieved using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on adjacent carbon atoms within the piperidine ring and the chloroethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (like C4 of the piperidine ring) and for confirming the connectivity between the chloroethyl group and the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For cyclic systems like piperidines, NOESY can help determine the relative stereochemistry, for example, the axial or equatorial orientation of the methyl group at the C4 position.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| CH₃ (at C4) | Methyl | ~1.0-1.3 | ~25-35 | C3, C4, C5 |

| CH₂ (piperidine) | Methylene | ~1.4-1.8 | ~35-45 | - |

| CH₂-N | Methylene | ~2.5-2.9 | ~50-60 | C(ethyl), C2, C6 |

| N-CH₂-CH₂-Cl | Methylene | ~2.8-3.2 | ~55-65 | C(piperidine), CH₂Cl |

| CH₂-Cl | Methylene | ~3.5-3.8 | ~40-50 | N-CH₂ |

| C4-OH | Hydroxyl | Variable | - | - |

| C4 | Quaternary | - | ~65-75 | CH₃, CH₂ (piperidine) |

Note: This table presents estimated chemical shift ranges based on typical values for similar piperidine derivatives.

Variable Temperature NMR for Conformational Dynamics

The piperidine ring exists in a dynamic equilibrium between two chair conformations. Variable temperature (VT) NMR studies are instrumental in understanding these conformational dynamics. optica.orgacs.orgrsc.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the rate of ring inversion can be slowed down on the NMR timescale, potentially allowing for the observation of distinct signals for axial and equatorial protons. This technique can provide valuable thermodynamic data about the conformational preferences of the substituents on the piperidine ring. researchgate.netnih.gov

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727) (often with an additive like formic acid or trifluoroacetic acid), would be developed. The purity would be assessed by integrating the peak area of the main compound relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the potential volatility of the compound, GC-MS could also be employed for purity analysis. The gas chromatogram would separate the compound from any volatile impurities, and the mass spectrometer would provide confirmation of the identity of the eluted peaks.

Preparative Chromatography: For the isolation and purification of the compound on a larger scale, preparative HPLC or flash column chromatography would be utilized. The choice of the stationary and mobile phases would be guided by analytical scale separations to achieve optimal resolution.

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Application | Information Obtained |